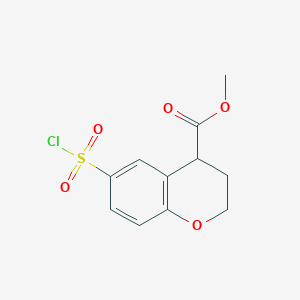

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorosulfonyl group attached to the benzopyran ring, which imparts unique chemical properties and reactivity

Preparation Methods

The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate typically involves the chlorosulfonation of the corresponding benzopyran derivative. The synthetic route generally includes the following steps:

Starting Material: The synthesis begins with the preparation of the benzopyran core structure, which can be obtained through various methods, such as cyclization of appropriate precursors.

Chlorosulfonation: The benzopyran derivative is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position. This reaction is typically carried out at low temperatures to prevent decomposition and side reactions.

Esterification: The resulting chlorosulfonylated benzopyran is then esterified with methanol to yield the final product, this compound

Chemical Reactions Analysis

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

Reduction: The compound can be reduced using reducing agents like tin(II) chloride to yield the corresponding sulfonic acid or thiol derivatives.

Hydrolysis: Hydrolysis of the ester group can be achieved under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate has found applications in various scientific research fields:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It serves as a versatile building block for the construction of complex organic molecules, including heterocycles and natural product analogs.

Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functionalized materials .

Comparison with Similar Compounds

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylate is a synthetic compound belonging to the benzopyran family. Its unique structure, characterized by a chlorosulfonyl group, suggests potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁ClO₅S

- Molecular Weight : 290.72 g/mol

- CAS Number : 847949-12-6

The presence of the chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in various chemical reactions and biological applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Compounds with similar benzopyran structures have shown anti-inflammatory properties. The chlorosulfonyl moiety may enhance this activity by improving solubility and bioavailability .

2. Antimicrobial Activity

Studies suggest that derivatives of benzopyran compounds possess significant antimicrobial properties. This compound is expected to exhibit similar effects, potentially effective against various bacterial and fungal strains .

3. Anticancer Potential

Research on structurally related compounds highlights their potential in cancer therapy. The unique functional groups in this compound may interact with biological targets involved in tumor growth regulation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chlorosulfonation of Benzopyran Derivatives : This method involves the introduction of the chlorosulfonyl group into a benzopyran precursor.

- Esterification Reactions : The carboxylic acid component can be esterified using methyl alcohol to yield the final product.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloro-3,4-dihydro-2H-benzopyran-4-carboxylic acid | Lacks chlorosulfonyl group | Exhibits different reactivity patterns |

| Methyl 6-fluoro-3,4-dihydro-2H-benzopyran-4-carboxylate | Contains fluorine instead of chlorine | Potentially different bioactivity |

| 6-Methyl-3,4-dihydro-2H-benzopyran-4-carboxylic acid | Methyl group instead of chlorosulfonyl | May have altered pharmacokinetics |

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on benzopyran derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that similar mechanisms may apply to this compound .

- Another research highlighted the antimicrobial efficacy of benzopyran derivatives against resistant strains of bacteria, indicating potential clinical applications for methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-benzopyran .

Properties

Molecular Formula |

C11H11ClO5S |

|---|---|

Molecular Weight |

290.72 g/mol |

IUPAC Name |

methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-4-carboxylate |

InChI |

InChI=1S/C11H11ClO5S/c1-16-11(13)8-4-5-17-10-3-2-7(6-9(8)10)18(12,14)15/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

MOTWENDJVUDMHL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.